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Abstract

Methyl 2-hexenoate is an unsaturated methyl ester with applications spanning the flavor and
fragrance industries to potential roles in biochemical research and drug development. This
technical guide provides an in-depth overview of its chemical identity, physicochemical
properties, synthesis, and purification protocols. Furthermore, it explores its potential biological
significance, particularly in the context of cell signaling and its relevance to drug development
professionals. This document aims to be a comprehensive resource for researchers and
scientists engaged in work involving this versatile molecule.

Chemical Identity: Synonyms and Alternative Names

Methyl 2-hexenoate is known by a variety of names in scientific literature and commercial
databases. A comprehensive list of these synonyms and alternative identifiers is provided
below to aid in literature searches and material sourcing.

Systematic Name: Methyl 2-hexenoate

IUPAC Name: methyl hex-2-enoate[1]

CAS Registry Number: 2396-77-2[1]

Other Names:
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o 2-Hexenoic acid, methyl ester[1]

o Methyl hex-2-enoate[1]

o Methyl beta-propylacrylate

o FEMA No. 2709

o (E,Z)-METHYL 2-HEXENOATE

o trans-2-Hexenoic acid methyl ester
o Methyl (2E)-hex-2-enoate

o Methyl trans-2-hexenoate[2]

Physicochemical Properties

A summary of the key physical and chemical properties of methyl 2-hexenoate is presented in
the table below. This data is essential for its handling, application in experimental settings, and
for analytical characterization.
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Property Value Source
Molecular Formula C7H1202 [1112]
Molecular Weight 128.17 g/mol [1][2]
Appearance Colorless liquid [3]
Odor Fruity, green, fatty, pineapple,

and earthy nuances
Density 0.911 - 0.916 g/cm3® @ 25°C [3]
Boiling Point 168-170 °C at 760 mmHg
Flash Point 44.44 °C (112.00 °F) [3]

Refractive Index

1.432 - 1.438 @ 20°C

[3]

Very slightly soluble in water;

Solubility o [1]
soluble in oils and ethanol.
GFUGBRNILVVWIE-

InChlKey [1]
UHFFFAQOYSA-N

SMILES CCcCcC=CcC(=0)0C [1]

Spectral Data

Spectral data is critical for the unambiguous identification and characterization of methyl 2-

hexenoate.

'H NMR: Spectra available in public databases.[1]

13C NMR: Spectra available in public databases.[1]

Experimental Protocols

Infrared (IR) Spectroscopy: FTIR spectra (capillary cell, neat) are available.[1]

Mass Spectrometry (MS): GC-MS data is available, with a top peak at m/z 55.[4]
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Synthesis of Methyl 2-hexenoate via Horner-Wadsworth-
Emmons Reaction

This protocol is adapted from established Horner-Wadsworth-Emmons olefination procedures,

a highly effective method for the stereoselective synthesis of (E)-alkenes.

Materials:

Butyraldehyde

Methyl (triphenylphosphoranylidene)acetate or a suitable phosphonate ylide precursor (e.g.,
trimethyl phosphonoacetate)

Anhydrous Tetrahydrofuran (THF)

Strong base (e.g., Sodium hydride, n-Butyllithium)

Anhydrous Sodium Sulfate (NazS0a4) or Magnesium Sulfate (MgSOa)
Saturated aqueous Ammonium Chloride (NH4Cl) solution

Diethyl ether or Ethyl acetate

Brine

Procedure:

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere
(e.g., Argon or Nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the
suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 eq) dropwise. After
the addition is complete, remove the ice bath and stir the mixture at room temperature for 1
hour, or until the evolution of hydrogen gas ceases.

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add butyraldehyde (1.0 eq)
dropwise via a syringe.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the progress of the reaction by Thin-Layer Chromatography (TLC).
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» Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated
agueous NHa4Cl solution.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl
acetate (3 x 50 mL).

» Washing: Wash the combined organic layers sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous Na2SOa4 or MgSOea, filter,
and concentrate under reduced pressure to yield the crude methyl 2-hexenoate.

Synthesis Workflow

Butyraldehyde + Horner-Wadsworth-Emmons Aqueous Work-up Solvent Extraction e
> > NS H
Methyl phosphonate ylide Reaction in THF (NH4CI quench) (Ether/EtOAC) RGO Wiyl 2Hieenee

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Methyl 2-hexenoate.

Purification of Methyl 2-hexenoate

The crude product from the synthesis can be purified using the following methods.
1. Liquid-Liquid Extraction (Acid Removal):
o Dissolve the crude product in a water-immiscible organic solvent like diethyl ether.

» Wash the organic solution with a saturated aqueous solution of sodium bicarbonate
(NaHCO:s) to remove any unreacted acidic starting materials or byproducts.

o Separate the organic layer, wash with brine, dry over anhydrous MgSOas, and concentrate.

2. Distillation:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1584480?utm_src=pdf-body
https://www.benchchem.com/product/b1584480?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584480?utm_src=pdf-body
https://www.benchchem.com/product/b1584480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» For higher purity, the product can be distilled under reduced pressure. The boiling point will
be lower than the atmospheric boiling point of 168-170 °C.

3. Column Chromatography:
e For very high purity, flash column chromatography on silica gel can be employed.

» Anon-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 to
90:10), is typically effective. The polarity of the eluent can be adjusted based on TLC
analysis.

Relevance in Drug Development and Cell Signhaling

While direct research on methyl 2-hexenoate in drug development is limited, its classification
as a fatty acid ester provides a basis for its potential applications. Fatty acid esters are often
explored as prodrugs to enhance the lipophilicity and, consequently, the bioavailability of parent
drug molecules.[5][6]

Furthermore, the biological activity of related medium-chain fatty acids and their esters
suggests potential roles in cell signaling. For instance, decanoic acid, the parent acid of methyl
decanoate, has been shown to modulate key signaling pathways such as mTORCL1.[7] Given
that cellular esterases can hydrolyze methyl 2-hexenoate to 2-hexenoic acid, it is plausible
that it could influence similar metabolic and signaling pathways.
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Potential Biological Role of Methyl 2-hexenoate
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Caption: Postulated mechanism of bioactivity for Methyl 2-hexenoate.

Conclusion

Methyl 2-hexenoate is a valuable chemical with established uses and potential for further
scientific exploration. This guide provides a foundational resource for researchers,
consolidating key information on its identity, properties, and handling. The detailed
experimental protocols offer a starting point for its synthesis and purification in a laboratory
setting. As research into the biological roles of fatty acid esters continues to expand,
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compounds like methyl 2-hexenoate may present new opportunities in the fields of
biochemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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